N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide
Description
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide is a piperidine-based acetamide derivative characterized by a 2-amino-acetyl substituent on the piperidine ring and an isopropyl group attached to the acetamide nitrogen.
Properties
IUPAC Name |
N-[1-(2-aminoacetyl)piperidin-4-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-9(2)15(10(3)16)11-4-6-14(7-5-11)12(17)8-13/h9,11H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVYKBLZWNZYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(CC1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169180 | |
| Record name | Acetamide, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353983-32-0 | |
| Record name | Acetamide, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353983-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[1-(2-aminoacetyl)-4-piperidinyl]-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide typically involves the reaction of piperidine derivatives with appropriate acylating agents. One common method involves the acylation of piperidine with 2-aminoacetyl chloride under basic conditions to form the intermediate, which is then further reacted with isopropylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic properties.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing differences in substituents, molecular properties, and research findings.
Table 1: Structural and Molecular Comparison of Analogs
Functional Group Modifications and Implications
Amino-Acetyl vs. Hydroxy-Ethyl Substituents
Replacing the 2-amino-acetyl group (as in the target compound) with a 2-hydroxy-ethyl group (e.g., CAS 1353964-94-9) reduces molecular weight by 27.02 Da and eliminates the primary amine, significantly altering hydrogen-bonding capacity and solubility. This modification may reduce interactions with biological targets requiring amine-mediated binding .
Stereochemical and Alkyl Chain Variations
The cyclopropyl derivative (CAS 1354008-32-4) replaces the isopropyl group with a cyclopropyl ring, slightly lowering molecular weight (253.35 vs. 255.36) and introducing conformational rigidity. The (S)-2-amino-propionyl substituent may enhance stereoselective interactions compared to the simpler acetyl group .
Aromatic and Halogenated Derivatives
The benzyl-chloro analog (CAS 690999-05-4) incorporates a bulky aromatic group and a chlorine atom, increasing molecular weight (308.85) and lipophilicity. Such modifications are typical in compounds designed for enhanced membrane permeability or prolonged metabolic stability .
Biological Activity
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide is a synthetic compound belonging to the class of piperidine derivatives. It features a piperidine ring, an amino-acetyl moiety, and an isopropyl group, which contribute to its potential biological activities. Despite its structural complexity, research on this compound remains limited, indicating a need for further exploration into its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure includes:
- Piperidine Ring : A six-membered heterocyclic structure containing one nitrogen atom.
- Amino-Acetyl Group : This functional group may enhance the compound's interaction with biological targets.
- Isopropyl Group : This aliphatic side chain could influence the lipophilicity and overall biological activity of the compound.
Table 1: Structural Features
| Structural Feature | Description |
|---|---|
| Piperidine Ring | Six-membered ring with one nitrogen |
| Amino-Acetyl Moiety | Contributes to potential biological activity |
| Isopropyl Group | Affects lipophilicity and reactivity |
Potential Activities
Research indicates that this compound may exhibit several significant biological activities:
- Antimicrobial Properties : The compound has been suggested to possess antimicrobial effects, potentially making it useful in treating infections.
- Anticancer Activity : Similar compounds have shown promise in cancer therapy, suggesting that this derivative could also have cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : The structure may allow it to interact with specific enzymes, modulating their activity and influencing metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperine | Contains piperidine; antioxidant | Antioxidant, anti-inflammatory |
| Acetylfentanyl | Synthetic opioid; piperidine structure | Analgesic effects |
| N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide | Similar amino-acetyl group; different position | Potentially similar activities |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of their activity, which may result in various biological effects.
Case Studies and Research Findings
Although comprehensive studies specifically on this compound are scarce, related research on piperidine derivatives provides insights into potential applications. For example:
- Anticancer Studies : Research has shown that certain piperidine derivatives exhibit cytotoxicity against various cancer cell lines. These findings suggest that this compound could be further investigated for similar properties.
- Enzyme Inhibition Research : Studies have identified piperidine compounds that inhibit key enzymes involved in disease pathways, indicating potential therapeutic uses for derivatives like this compound.
- Antimicrobial Activity : Some piperidine derivatives have shown effectiveness against bacterial strains, which may also apply to this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
